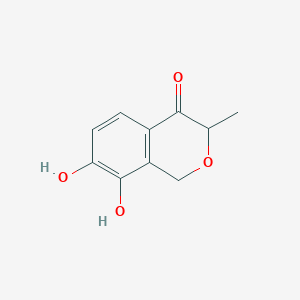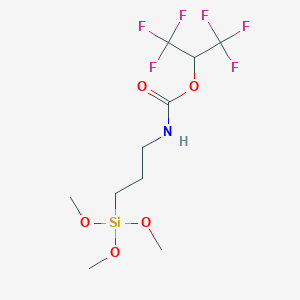
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is a specialized organosilane compound. It is characterized by the presence of a hexafluoropropyl group and a trimethoxysilylpropyl group, making it a versatile compound in various chemical applications. This compound is known for its unique properties, including high thermal stability and reactivity, which make it valuable in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an isocyanate derivative of 3-trimethoxysilylpropyl. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a tertiary amine such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the hexafluoropropyl group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides or other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanols and siloxanes.
Substitution: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
科学研究应用
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing compounds. This property is particularly useful in the formation of stable coatings and adhesives. The hexafluoropropyl group enhances the compound’s thermal stability and resistance to chemical degradation.
相似化合物的比较
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in various chemical reactions.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Another silylating reagent used in peptide synthesis and other applications.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is unique due to its combination of a highly fluorinated group and a trimethoxysilyl group. This combination imparts both high thermal stability and reactivity, making it suitable for a wide range of applications that require durable and stable chemical bonds.
属性
分子式 |
C10H17F6NO5Si |
|---|---|
分子量 |
373.32 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C10H17F6NO5Si/c1-19-23(20-2,21-3)6-4-5-17-8(18)22-7(9(11,12)13)10(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
InChI 键 |
BBMZBXUJVVONOG-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)OC(C(F)(F)F)C(F)(F)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
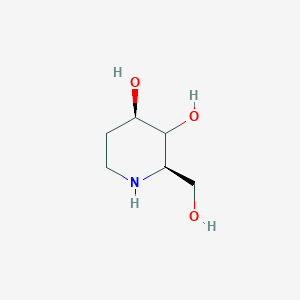
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)
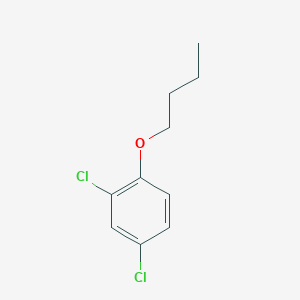
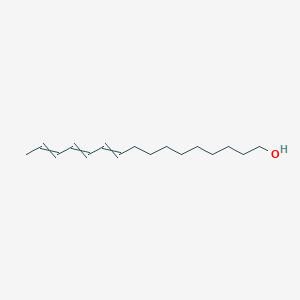
![Aziridine, 2-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14127507.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)

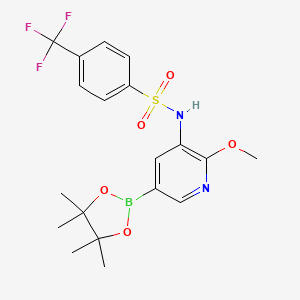


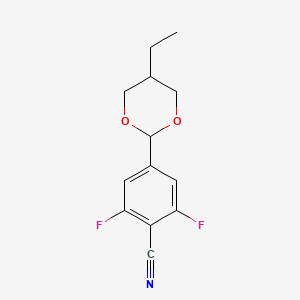
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
